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# Structure-activity relationship (SAR) of N-substituted hydrazinecarbothioamides

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Compound of Interest		
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	yl)hydrazinecarbothioamide	
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An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of N-Substituted Hydrazinecarbothioamides

# For Researchers, Scientists, and Drug Development Professionals

N-substituted hydrazinecarbothioamides, a class of compounds also known as thiosemicarbazones, represent a versatile scaffold in medicinal chemistry. Their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory effects, has positioned them as a focal point for drug discovery and development.[1] [2][3][4] Understanding the structure-activity relationship (SAR) of this chemical class is paramount for designing novel derivatives with enhanced potency and selectivity. This guide provides a comprehensive overview of the SAR of N-substituted hydrazinecarbothioamides, supported by quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

### **Core Scaffold and Synthetic Strategy**

The fundamental structure of N-substituted hydrazinecarbothioamides consists of a hydrazinecarbothioamide core, which can be substituted at various positions. The general synthetic route involves the condensation of a carbohydrazide with an appropriate isothiocyanate.[5][6][7]



A common synthetic approach is the reaction of an acid hydrazide with an isothiocyanate in a suitable solvent, such as ethanol, often under reflux.[5][6][7] This straightforward method allows for the generation of a diverse library of compounds by varying the substituents on both the acid hydrazide and the isothiocyanate precursors.

# Experimental Protocols General Synthesis of 2-(aroyl)-N(aryl)hydrazinecarbothioamides

A typical experimental protocol for the synthesis of N-substituted hydrazinecarbothioamides is as follows:

- Reactant Preparation: An appropriate acid hydrazide (1 equivalent) is dissolved in absolute ethanol.[5]
- Addition of Isothiocyanate: The desired isothiocyanate (1 equivalent) is added to the solution.
   [5][6]
- Reaction Condition: The reaction mixture is heated under reflux for a specified period, typically ranging from 4 to 10 hours.[5][6]
- Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.[6]
- Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried. Further purification can be achieved by recrystallization.
- Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, <sup>1</sup>H-NMR, and <sup>13</sup>C-NMR, along with elemental analysis.[6][7]

### Structure-Activity Relationship (SAR) Analysis

The biological activity of N-substituted hydrazinecarbothioamides is significantly influenced by the nature and position of substituents on the aromatic rings and the core structure.



#### **Antimicrobial Activity**

Hydrazinecarbothioamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[6][7][8]

- Substituents on the N-phenyl ring: The presence of electron-withdrawing or electron-donating groups on the N-phenyl ring can modulate the antimicrobial potency. For instance, compounds with a 4-bromophenyl or n-propyl substitution have shown significant antimicrobial activity.[6][7] In one study, the n-propyl substituted derivative was particularly effective against P. aeruginosa.[7]
- Heterocyclic Moieties: The incorporation of heterocyclic rings, such as furan, can also impact the antimicrobial profile.[6][7]

Table 1: Antimicrobial Activity (MIC,  $\mu$ M) of Selected N-substituted hydrazinecarbothioamides[6]

Compound ID	R-group	S. aureus	P. aeruginosa
5b	4-Nitrophenyl	Moderate Activity	Moderate Activity
5c	4-Fluorophenyl	Moderate Activity	Moderate Activity
5d	4-Chlorophenyl	Moderate Activity	Moderate Activity
5e	4-Bromophenyl	Significant Activity	Significant Activity
5g	n-Propyl	12.5	0.78

## **Antitubercular Activity**

Certain N-substituted hydrazinecarbothioamides have emerged as potent agents against Mycobacterium tuberculosis. A quantitative structure-activity relationship (QSAR) study has provided insights into the key structural features required for anti-TB activity.[1]

• Key Findings: The study identified several compounds with a minimum inhibitory concentration (MIC) as low as 0.4 μg/mL.[1] The QSAR model indicated that specific electronic and steric properties of the substituents are crucial for the observed activity.[1]



Table 2: Antitubercular Activity of Substituted Hydrazinecarbothioamides[1]

Compound ID	MIC (μg/mL) against M. tuberculosis	
1	0.4	
3	0.8	
5	0.8	
6	0.4	
10	0.8	
11	0.8	
12	0.4	

#### **Cytotoxic and Antiviral Activities**

Derivatives of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide have been investigated for their cytotoxic and antiviral properties.[2][3]

- Cytotoxicity: Several compounds exhibited potent cytostatic effects against various cancer cell lines, including HeLa, CEM, and L1210, with IC<sub>50</sub> values in the low micromolar range.[2]
   [3] The substitution pattern on the N-phenyl ring plays a critical role. For example, a 4-methoxyphenyl substituent (compound 5c) was found to be the most potent cytostatic agent in one series.[2][3] Replacing a chlorine atom with a methoxy group at the R<sub>2</sub> position often resulted in a marked increase in cytostatic activity.[3]
- Antiviral Activity: Some derivatives showed antiviral activity against herpes simplex virus type
  1 (HSV-1) and varicella-zoster virus (VZV) in HEL cell cultures, with IC<sub>50</sub> values ranging from
  11 to 20 μM.[2][3]

Table 3: Cytotoxic and Antiviral Activities of 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(phenyl-4-substituted)hydrazinecarbothioamides[2][3]



Compound ID	R₂-substituent	Cytotoxicity IC₅₀ (μM) (L1210 cells)	Antiviral Activity IC50 (μΜ) (HSV-1 in HEL cells)
5a	Н	>50	11
5b	Cl	20	14
5c	OCH₃	1.9-4.4	>100
5d	CH₃	10	16

#### **Enzyme Inhibition**

N-substituted hydrazinecarbothioamides have been explored as inhibitors of various enzymes, including tyrosinase, cholinesterases, and aldehyde dehydrogenase.[4][9][10]

- Tyrosinase Inhibition: A series of N-aryl-2-phenyl-hydrazinecarbothioamides were identified as tyrosinase inhibitors.[9] Compound 4, with a specific substitution pattern, showed the best inhibitory activity with an IC<sub>50</sub> of 22.6 μM, acting through an uncompetitive mechanism.[9]
- Cholinesterase Inhibition: N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides
  demonstrated moderate inhibition of both acetylcholinesterase (AChE) and
  butyrylcholinesterase (BuChE).[10] The length of the N-alkyl chain was found to be a critical
  determinant of inhibitory potency and selectivity.[10]
- Aldehyde Dehydrogenase (ALDH) Inhibition: Some N-substituted 2-(benzenosulfonyl)-1carbothioamide derivatives have been studied as potential anticancer agents targeting
  ALDH.[4] Molecular docking studies suggested that these compounds bind to the active site
  of ALDH, primarily through hydrogen bonds involving the NH groups of the
  thiosemicarbazide core.[4]

### **Signaling Pathways and Mechanisms of Action**

The diverse biological activities of N-substituted hydrazinecarbothioamides are a result of their interaction with various biological targets and pathways.

#### **EGR-1 Inhibition Pathway**



Certain 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides have been identified as inhibitors of Early Growth Response Protein 1 (EGR-1) DNA-binding activity.[11] EGR-1 is a transcription factor implicated in inflammatory diseases like atopic dermatitis.[11] By inhibiting the binding of EGR-1 to DNA, these compounds can downregulate the expression of pro-inflammatory genes. [11]



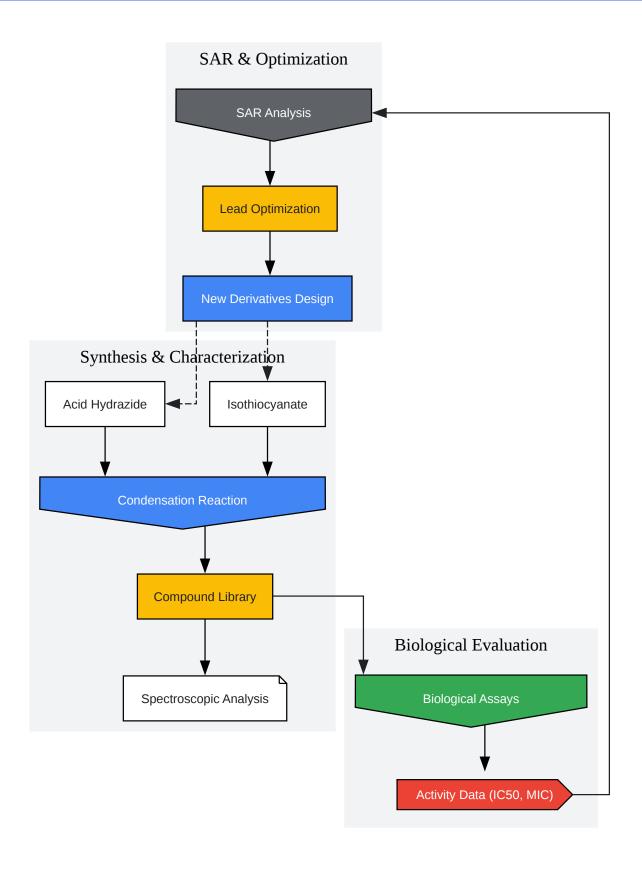
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Caption: EGR-1 signaling pathway and the inhibitory action of hydrazinecarbothioamides.

#### **Experimental and Drug Discovery Workflow**

The process of discovering and developing novel N-substituted hydrazinecarbothioamides with therapeutic potential follows a structured workflow, from initial design and synthesis to biological evaluation and SAR analysis.





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Caption: General workflow for the discovery of N-substituted hydrazinecarbothioamides.



#### Conclusion

N-substituted hydrazinecarbothioamides continue to be a promising class of compounds in the field of medicinal chemistry. The extensive research into their synthesis and biological evaluation has led to a deeper understanding of their structure-activity relationships. The insights gained from SAR and QSAR studies are invaluable for the rational design of new analogues with improved therapeutic indices. Future research in this area will likely focus on the development of more selective and potent agents, as well as the elucidation of their precise mechanisms of action to further validate their potential as clinical drug candidates.

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